molecular formula C12H11F2NO5 B1403149 Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate CAS No. 1022112-32-8

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate

Cat. No.: B1403149
CAS No.: 1022112-32-8
M. Wt: 287.22 g/mol
InChI Key: MUADLTCJSNZNAN-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate is a chemical compound with the molecular formula C12H11F2NO5 It is known for its unique structural features, which include a nitro group and two fluorine atoms attached to a phenyl ring

Scientific Research Applications

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “2-(2,3-Difluoro-6-nitrophenyl)acetic acid” indicates that it may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

The synthesis of Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms on the phenyl ring.

    Esterification: Formation of the ester group by reacting the intermediate compound with ethyl alcohol.

    Condensation: Formation of the oxobutanoate moiety through a condensation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group and fluorine atoms play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate can be compared with similar compounds such as:

    2,3-Difluoro-6-nitrophenol: Shares the difluoro and nitro groups but lacks the ester and oxobutanoate moieties.

    2-(2,3-Difluoro-6-nitrophenyl)acetic acid: Similar structure but with an acetic acid group instead of the oxobutanoate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO5/c1-3-20-12(17)9(6(2)16)10-8(15(18)19)5-4-7(13)11(10)14/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUADLTCJSNZNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1F)F)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium tert-pentoxide (33.52 g) was added to mesitylene (280 ml) and the mixture heated to 50° C. To the suspension was added ethyl acetoacetate (39.61 g) over 10 minutes. The reaction mixture exothermed to about 60° C. The thick slurry was heated to 70° C. and 1,2,3-trifluoro-4-nitrobenzene (25.0 g) added. The mixture exothermed to 80° C. The mixture was held at 70-80° C. for 3 hours, then allowed to cool to ambient and left overnight. To the mixture was added hydrochloric acid (6% w/w, 100 ml), until the pH reached 1. The aqueous layer was separated and discarded and the organic layer washed twice with hydrochloric acid 6% w/w, 90 ml), then with aqueous sodium bicarbonate (2.3% w/w, 37.5 ml) and finally water (75 ml). To the organic layer was added further mesitylene (53 ml) and the mixture distilled on a rotary evaporator (10 mbar, bath 60° C.) to give a solution of ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate in mesitylene (90 ml containing 36.22 g of ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate).
Name
Sodium tert-pentoxide
Quantity
33.52 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
39.61 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
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Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
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Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate

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